molecular formula C14H9BrCl2N4O B12215867 1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole

1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole

Cat. No.: B12215867
M. Wt: 400.1 g/mol
InChI Key: ZMPDPHPLZWGZHS-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole is a synthetic organic compound characterized by the presence of a bromophenyl group, a dichlorophenoxy group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to form the 4-bromophenyl intermediate.

    Attachment of the Dichlorophenoxy Group: The next step involves the reaction of the 4-bromophenyl intermediate with 2,4-dichlorophenol under suitable conditions to form the 4-bromophenyl-2,4-dichlorophenoxy intermediate.

    Formation of the Tetrazole Ring: The final step involves the cyclization of the intermediate with sodium azide and a suitable catalyst to form the tetrazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the bromophenyl or dichlorophenoxy groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and dichlorophenoxy groups may interact with enzymes or receptors, leading to modulation of biological activities. The tetrazole ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-bromophenyl)-3-(2,4-dichloroanilino)-1-propanone
  • 1-bromo-4-[1-(4-bromophenyl)-2,2-dichlorovinyl]benzene

Uniqueness

1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H9BrCl2N4O

Molecular Weight

400.1 g/mol

IUPAC Name

1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]tetrazole

InChI

InChI=1S/C14H9BrCl2N4O/c15-9-1-4-11(5-2-9)21-14(18-19-20-21)8-22-13-6-3-10(16)7-12(13)17/h1-7H,8H2

InChI Key

ZMPDPHPLZWGZHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)COC3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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